molecular formula C21H28N2O3S B2735309 N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide CAS No. 899999-51-0

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2735309
CAS No.: 899999-51-0
M. Wt: 388.53
InChI Key: CIXPMHAIUMMZKS-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule incorporates both morpholine and sulfonamide functional groups, which are commonly found in biologically active molecules and pharmaceuticals targeting a range of diseases . Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors, while the morpholine ring often contributes to pharmacokinetic properties. Researchers are exploring this compound and its analogs as potential candidates for the development of novel therapeutic agents. The structural motif suggests potential application in research areas such as oncology and neurology, given that similar compounds have been studied as histone deacetylase inhibitors for cancer therapy or for the treatment of various neurological disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-18-7-9-20(10-8-18)21(23-12-14-26-15-13-23)17-22-27(24,25)16-11-19-5-3-2-4-6-19/h2-10,21-22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXPMHAIUMMZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-(p-tolyl)ethylamine with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with phenylethanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to enhance yield and purity.

Chemical Reactions Analysis

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the p-tolyl group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide typically involves the reaction of 2-(p-tolyl)ethylamine with morpholine, followed by a reaction with phenylethanesulfonyl chloride. The resulting compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety, contributing to its unique biological properties. Its molecular formula is C₁₉H₂₅N₂O₃S, and it exhibits characteristics that make it suitable for various applications in research and industry.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in organic synthesis.

Biology

The compound has shown significant potential in biological assays, particularly for enzyme inhibition and protein interactions. It has been identified as an inhibitor of histone deacetylases (HDACs), specifically HDAC6, which plays a crucial role in gene expression regulation.

Medicine

Research indicates that this compound may have therapeutic applications in treating certain cancers and inflammatory diseases. Its mechanism involves modulating biochemical pathways related to cell proliferation and inflammation.

Cancer Treatment

Preliminary studies suggest that this compound may induce cell cycle arrest and promote apoptosis in various cancer cell lines. For instance:

  • Case Study 1: HDAC6 Inhibition - In vitro assays demonstrated that this compound effectively inhibited HDAC6 activity, correlating with increased acetylation of histone proteins.
  • Case Study 2: Breast Cancer Cell Lines - Treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic cells, indicating its potential as an anti-cancer agent.

Inflammatory Diseases

The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation. Its selective inhibition of HDAC6 could lead to therapeutic strategies for managing diseases where inflammation is a key factor.

Activity TypeTarget Pathogen/Cell LineIC50 (μM)Notes
Enzyme InhibitionHDAC6< 1.0Dose-dependent inhibition observed
Cancer Cell LinesBreast Cancer< 1.5Induces apoptosis
Inflammatory PathwaysVariousN/AModulates cytokine production

Mechanistic Insights

MechanismDescription
Enzyme InhibitionBinds to active sites of HDACs
Apoptosis InductionAlters gene expression related to survival factors
Anti-inflammatoryReduces cytokine levels through HDAC inhibition

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, including those involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Functional Group Analysis

Target Compound
  • Sulfonamide core : Provides hydrogen-bonding sites and metabolic stability.
  • Morpholino substituent: A six-membered ring containing oxygen and nitrogen, likely improving aqueous solubility.
  • p-Tolyl group : A methyl-substituted aromatic ring, contributing to hydrophobic interactions.
Analog 1: 3-Chloro-N-phenyl-phthalimide ()
  • Phthalimide core : Used in polymer synthesis (e.g., polyimides) due to thermal stability .
  • Chlorine substituent : Increases electrophilicity, aiding in nucleophilic substitution reactions.
  • Phenyl group : Similar to the target’s phenylethyl, but lacks the sulfonamide’s hydrogen-bonding capacity.

Key Difference: The phthalimide in is primarily a monomer for polymers, whereas sulfonamides like the target compound are more common in bioactive molecules.

Analog 2: (E)-N-(2-(tert-butylamino)-2-oxo-1–(4-sulphamoylphenyl) ethyl)-N-cyclopropyl-4-oxo-4-(p-tolyl)but-2-enamide ()
  • Sulfonamide group : Shared with the target compound, suggesting comparable synthetic strategies (e.g., coupling reactions involving amines and sulfonyl chlorides).
  • Cyclopropyl and tert-butyl groups: Introduce steric hindrance, unlike the morpholino ring’s solvation effects .

Structural Influences on Reactivity

  • Morpholino vs. Tert-butyl (): Morpholino’s polarity may facilitate interactions with polar biological targets, whereas tert-butyl groups are often used to block metabolism.
  • Sulfonamide vs. Phthalimide () : Sulfonamides are more versatile in drug design due to their tunable acidity (pKa ~10) compared to phthalimides’ inertness.

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety. Its IUPAC name is N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide, and its molecular formula is C₁₉H₂₅N₂O₃S. The structure contributes to its unique biological properties, particularly in enzyme inhibition.

This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate biochemical pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound has shown potential in inhibiting histone deacetylases (HDACs), particularly HDAC6. HDACs are crucial in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The selective inhibition of HDAC6 by this compound could lead to apoptosis in cancer cells by altering the expression of survival-associated factors .

Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that this compound may be effective against certain cancer types by inducing cell cycle arrest and promoting apoptosis in malignant cells.
  • Inflammatory Diseases : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation.

Case Studies

Case Study 1: HDAC6 Inhibition
A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibited HDAC6 activity. In vitro assays revealed a dose-dependent decrease in HDAC6 activity, correlating with increased acetylation of histone proteins, which is associated with enhanced gene expression related to apoptosis .

Case Study 2: Cancer Cell Lines
In another investigation involving breast cancer cell lines, treatment with this compound resulted in significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating the compound's potential as an anti-cancer agent .

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamideSimilar morpholine structureModerate HDAC inhibition
N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamideSimilar core structureLower anti-cancer efficacy
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamideSimilar functional groupsEnhanced anti-inflammatory activity

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